molecular formula C15H8BrN3O B119017 Pantherinine CAS No. 152606-66-1

Pantherinine

Cat. No.: B119017
CAS No.: 152606-66-1
M. Wt: 326.15 g/mol
InChI Key: WUNMOYGATWIMBC-UHFFFAOYSA-N
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Description

Pantherinine is a cytotoxic aromatic alkaloid that has been isolated from the ascidian Aplidium pantherinum . This compound is known for its unique structure and significant biological activities, particularly its cytotoxic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pantherinine involves complex organic reactions. The primary synthetic route includes the formation of the aromatic core followed by the introduction of functional groups through various organic reactions. Specific details on the synthetic routes and reaction conditions are not widely documented in the literature.

Industrial Production Methods: Industrial production of this compound is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is isolated from natural sources, particularly the ascidian Aplidium pantherinum .

Chemical Reactions Analysis

Types of Reactions: Pantherinine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pantherinine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pantherinine involves its interaction with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways are not fully understood, but it is believed to interfere with cellular processes, leading to cell death .

Comparison with Similar Compounds

Uniqueness: Pantherinine is unique due to its specific structure and significant cytotoxic properties. Its isolation from a marine organism also adds to its uniqueness compared to other aromatic alkaloids .

Properties

IUPAC Name

11-amino-4-bromo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),10,13,15-octaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3O/c16-7-1-2-11-9(5-7)8-3-4-18-14-13(8)12(19-11)6-10(17)15(14)20/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNMOYGATWIMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C4C(=C2C=C1Br)C=CN=C4C(=O)C(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165084
Record name Pantherinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152606-66-1
Record name Pantherinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152606661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantherinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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